1-Chloro-2-(2-methoxyethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

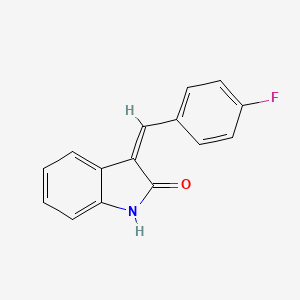

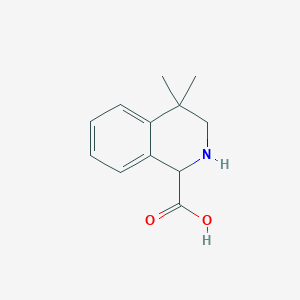

1-Chloro-2-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H11ClO2 . It has a molecular weight of 186.64 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2-methoxyethoxy group attached to it .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 253.2±20.0 °C and a predicted density of 1.132±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Conformational Properties

One study focuses on the synthesis and conformational properties of nonsymmetric pillar[5]arenes, which are synthesized through the catalytic cyclocondensation of related methoxy-substituted benzene derivatives. These compounds demonstrate the ability to encapsulate guest molecules, indicating potential applications in molecular recognition and encapsulation technologies (Kou et al., 2010).

Solvent Extraction System for Palladium(II)

Another study develops a novel solvent extraction system using a dithioether derivative for the selective recovery of palladium from spent automotive catalysts. This research highlights the importance of such compounds in recycling valuable metals from secondary raw materials, with implications for environmental sustainability and resource recovery (Traeger et al., 2012).

Polymer Light-Emitting Electrochemical Cells

Research into polymer light-emitting electrochemical cells (LECs) using derivatives of methoxy-substituted benzenes as active layers shows the potential of such compounds in the development of advanced materials for optoelectronic applications. This study provides insight into the synthesis and properties of these materials, which could be relevant for designing new types of LECs and other electronic devices (Carvalho et al., 2001).

Environmental Applications

A study on the ferrioxalate-mediated photodegradation of organic pollutants in contaminated water demonstrates the potential environmental applications of related chemistry. This process, which generates hydroxyl radicals for the degradation of pollutants, highlights the relevance of such chemical reactions in treating contaminated water and improving environmental health (Safarzadeh-Amiri et al., 1997).

Propiedades

IUPAC Name |

1-chloro-2-(2-methoxyethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPZGBZHBKLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)

![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)

![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)

![methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2944400.png)

![Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2944403.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2944412.png)